1,2,3,4,5,6,7-Heptachloronaphthalene

Vue d'ensemble

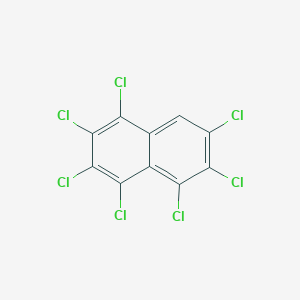

Description

1,2,3,4,5,6,7-Heptachloronaphthalene is an organic compound with the molecular formula C10HCl7 and a molecular weight of 369.286 g/mol . It is a polychlorinated naphthalene, specifically a heptachlorinated derivative of naphthalene. This compound is known for its high toxicity and persistence in the environment .

Méthodes De Préparation

1,2,3,4,5,6,7-Heptachloronaphthalene can be synthesized by reacting naphthalene with chlorine gas at high temperatures . This process requires a controlled environment to prevent the release of harmful substances. The reaction conditions typically involve the use of a catalyst and maintaining a specific temperature range to ensure the complete chlorination of naphthalene.

Analyse Des Réactions Chimiques

1,2,3,4,5,6,7-Heptachloronaphthalene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of chlorinated naphthoquinones.

Reduction: Reduction reactions can convert this compound into less chlorinated derivatives.

Substitution: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like hydroxide ions for substitution reactions .

Applications De Recherche Scientifique

1,2,3,4,5,6,7-Heptachloronaphthalene has been used in various scientific research applications, including:

Mécanisme D'action

The mechanism of action of 1,2,3,4,5,6,7-Heptachloronaphthalene involves its interaction with cellular components, leading to toxic effects. It can disrupt cellular processes by binding to proteins and interfering with enzyme functions. This compound can also induce oxidative stress, leading to cellular damage . Its persistence in the environment allows it to bioaccumulate in the food chain, posing long-term health risks to humans and wildlife.

Comparaison Avec Des Composés Similaires

1,2,3,4,5,6,7-Heptachloronaphthalene is part of a group of compounds known as polychlorinated naphthalenes (PCNs). Similar compounds include:

1,2,3,4,5,6-Hexachloronaphthalene: This compound has one less chlorine atom and exhibits similar toxic properties.

1,2,3,4,5,6,7,8-Octachloronaphthalene: With one more chlorine atom, it is even more persistent and toxic than this compound.

The uniqueness of this compound lies in its specific chlorination pattern, which influences its chemical behavior and environmental impact.

Activité Biologique

1,2,3,4,5,6,7-Heptachloronaphthalene (PCN 73) is a polychlorinated naphthalene classified as a persistent organic pollutant (POP). It has garnered attention due to its significant biological activity and environmental impact. This article reviews the compound's biological effects, mechanisms of action, toxicological data, and relevant case studies.

This compound is characterized by its seven chlorine atoms attached to the naphthalene structure. This unique chlorination pattern influences its solubility, stability, and reactivity. The compound is known for its high toxicity and potential to bioaccumulate in various organisms.

The primary mechanism through which this compound exerts its biological effects involves:

- Aryl Hydrocarbon Receptor (AhR) Activation : Similar to dioxins like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), PCN 73 binds to the AhR. This binding activates various signaling pathways that can lead to the induction of cytochrome P450 enzymes (CYP1A1 and CYP1A2), which are involved in the metabolism of xenobiotics and can cause oxidative stress in cells .

- Oxidative Stress : The compound induces the production of reactive oxygen species (ROS), leading to cellular damage and disruption of normal cellular processes .

Toxicological Data

Research has demonstrated significant toxicological effects associated with exposure to this compound:

- Animal Studies : In repeated dose toxicity studies on female Sprague-Dawley rats exposed to varying doses of PCN 73 (500–500000 ng/kg), significant histopathological changes were observed in the liver and thymus. Increased enzyme activity related to detoxification processes was noted alongside signs of oxidative stress .

- Case Study - Fish and Wildlife : Studies have indicated that exposure to PCN 73 can lead to adverse effects in aquatic organisms. For example, biochemical responses in fish hepatocytes exposed to polychlorinated naphthalenes suggest that these compounds induce significant metabolic alterations.

Comparative Toxicity

To understand the relative potency of this compound compared to other chlorinated compounds:

| Compound | Relative Potency | Effects Observed |

|---|---|---|

| TCDD | Reference | Immunotoxicity; carcinogenicity |

| PCN 73 | Moderate | Liver damage; enzyme induction |

| PCN 66 | Lower than TCDD | Thymic atrophy; metabolic disruption |

The relative potency of PCN 73 is notably lower than that of TCDD but still significant enough to warrant concern regarding its ecological and health impacts .

Environmental Impact

As a persistent organic pollutant (POP), this compound poses risks not only to human health but also to wildlife. Its presence in various ecosystems has been documented extensively:

- Aquatic Ecosystems : The compound has been detected in sediments and biota in contaminated water bodies such as the Great Lakes and St. Lawrence Estuary. Its accumulation in fish and other aquatic organisms raises concerns about biomagnification through food webs .

- Terrestrial Impact : Studies indicate that terrestrial wildlife exposed to this compound exhibit similar toxicological responses as seen in aquatic species. This highlights the need for comprehensive risk assessments that consider both individual exposures and combined effects from complex mixtures of pollutants .

Propriétés

IUPAC Name |

1,2,3,4,5,6,7-heptachloronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10HCl7/c11-3-1-2-4(7(14)6(3)13)8(15)10(17)9(16)5(2)12/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDZIBNJHNBUHKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C(=C1Cl)Cl)Cl)C(=C(C(=C2Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10HCl7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10871440 | |

| Record name | 1,2,3,4,5,6,7-Heptachloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58863-14-2, 32241-08-0 | |

| Record name | Naphthalene, 1,2,3,4,5,6,7-heptachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058863142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, heptachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3,4,5,6,7-Heptachloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptachloronaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.320 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key findings regarding the toxicological impact of 1,2,3,4,5,6,7-heptachloronaphthalene on fish, as highlighted in the provided research?

A1: While the provided abstracts do not specifically detail the effects of this compound on fish, the first paper investigates the biochemical responses of fish sac fry and fish hepatocytes (liver cells) when exposed to polychlorinated naphthalenes (PCNs) as a class of compounds. This suggests that this compound, being a PCN, could potentially induce biochemical changes in these models. Further research focusing specifically on this compound would be needed to confirm its specific effects.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.